
3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one
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Overview
Description
3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is a chemical compound belonging to the chromone family. Chromones are naturally occurring oxygen heterocyclic compounds widely distributed in plants and form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins . This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a chromone derivative undergoes aminoalkylation with formaldehyde and a primary or secondary amine . The reaction typically requires acidic or basic conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of environmentally friendly reagents and solvents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitutions
The aminomethyl group (-CH2NH2) at position 3 serves as a primary site for nucleophilic reactions. Key transformations include:
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Acylation : Reacts with acetyl chloride or anhydrides to form amide derivatives. For example, treatment with acetic anhydride yields 3-(acetamidomethyl)-6,7-dimethyl-4H-chromen-4-one.
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary or tertiary amines.
Table 1: Representative Nucleophilic Substitution Reactions
Reaction Type | Reagent | Product | Yield (%) |
---|---|---|---|
Acylation | Acetic anhydride | 3-(Acetamidomethyl)-6,7-dimethyl-4H-chromen-4-one | 85–90 |
Alkylation | Methyl iodide | 3-(N-Methylaminomethyl)-6,7-dimethyl-4H-chromen-4-one | 75–80 |
Electrophilic Aromatic Substitution
The electron-rich chromone ring undergoes electrophilic substitution at positions activated by methyl and aminomethyl groups:
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Nitration : Selective nitration at position 5 occurs under mild HNO3/H2SO4 conditions.
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Sulfonation : Forms sulfonic acid derivatives using concentrated H2SO4.
Schiff Base Formation
The primary amine group reacts with aldehydes/ketones to form imine derivatives. For instance:
This compound+RCHO→3-(RCH=N-CH2)-6,7-dimethyl-4H-chromen-4-one
This reaction is pivotal for creating bioactive analogues.
Multi-Component Reactions (MCRs)
Chromone derivatives participate in MCRs to generate complex scaffolds. A study demonstrated that analogous chromones react with amines and phosphine oxides to yield α-aminophosphine oxides (Table 2) .
Table 2: Three-Component Reaction Parameters
Amine Component | Phosphine Oxide | Product Yield (%) | Conditions |
---|---|---|---|
Butylamine | Diphenylphosphine oxide | 86 | RT, 1 h, catalyst-free |
Benzylamine | Diphenylphosphine oxide | 89 | 80°C, MW, 1 h |
Cyclization Reactions
The aminomethyl group facilitates cyclization to form heterocycles. For example:
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Pyrazole Formation : Reacts with hydrazines to yield pyrazole-fused chromones.
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Quinazoline Synthesis : Condensation with nitriles under acidic conditions.
Oxidation and Reduction
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Oxidation : The amine group oxidizes to a nitro group using H2O2/Fe(III), yielding 3-(nitromethyl)-6,7-dimethyl-4H-chromen-4-one.
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Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the chromone carbonyl to a hydroxyl group, forming dihydrochromenol derivatives.
Interaction with Biological Targets
The compound’s reactivity underpins its pharmacological applications:
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Enzyme Inhibition : Forms covalent adducts with serine hydrolases via nucleophilic attack.
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Receptor Binding : The aminomethyl group hydrogen-bonds with ATP-binding pockets in kinases.
Comparative Reactivity Insights
Reactivity trends for analogous chromones highlight:
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Steric Effects : 6,7-Dimethyl groups hinder electrophilic substitution at adjacent positions.
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Electronic Effects : The aminomethyl group enhances para-directed electrophilic substitution.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a promising candidate in medicinal chemistry. Notably, it has been studied for its anticancer properties, interaction with biological targets, and potential as a therapeutic agent.
Anticancer Activity
- Mechanism of Action : Research indicates that derivatives of 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one can inhibit tumor cell growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain substituted 4H-chromenes exhibited significant cytotoxicity against various human tumor cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
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Case Studies :
- A small library of 2-amino-4H-chromenes was synthesized and tested for their cytotoxic effects using the MTT assay. One compound showed an IC50 value of less than 1 μM against six human tumor cell lines, indicating potent antitumor activity .
- Another study evaluated substituted 6-methoxy-4H-benzo[h]chromenes and found compounds with IC50 values ranging from 1.2 to 5.5 μg/mL against the MCF-7 cell line .
Pharmacological Profile
The pharmacological profile of this compound includes its binding affinity to various biological targets. Interaction studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. Molecular docking analyses have been performed to predict how the compound interacts with target proteins involved in cancer progression .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-4H-chromen-4-one: Lacks the methyl groups at positions 6 and 7.
6,7-Dimethyl-4H-chromen-4-one: Lacks the aminomethyl group.
3-(Aminomethyl)-6-methyl-4H-chromen-4-one: Has only one methyl group at position 6.
Uniqueness
3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is unique due to the presence of both the aminomethyl group and the two methyl groups at positions 6 and 7. This structural combination may contribute to its distinct pharmacological properties and reactivity compared to similar compounds .
Biological Activity
3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is a compound belonging to the chromene family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
This structure includes a chromene backbone with an amino group that significantly influences its biological properties.
Anticancer Activity
Research indicates that derivatives of 4H-chromenes, including this compound, exhibit significant anticancer properties. The mechanism primarily involves the induction of apoptosis in cancer cells through various pathways:
- Caspase Activation : Compounds in this class have been shown to activate caspases, leading to programmed cell death in tumor cells .
- Cell Cycle Arrest : They can induce G2/M phase arrest in cancer cells, inhibiting their proliferation .
Case Studies :
- MTT Assay Results : In vitro studies using MTT assays demonstrated that several analogs of chromenes had IC50 values in the low nanomolar range against various human cancer cell lines . For instance, one study reported IC50 values for specific derivatives as follows:
Compound | IC50 (nM) | Cell Line |
---|---|---|
This compound | 50 ± 5 | MCF-7 (breast cancer) |
6-(dimethylamino)-4H-chromen-4-one | 78 ± 3 | HeLa (cervical cancer) |
- Mechanistic Insights : The activation of apoptotic pathways was confirmed through assays measuring DNA fragmentation and changes in mitochondrial membrane potential .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Research Findings :
- A study reported that derivatives of the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The compound showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Findings :
- The DPPH assay indicated a strong scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid .
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives is heavily influenced by their structural modifications. The presence of specific substituents on the chromene ring can enhance or diminish their potency.
Key Observations :
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(aminomethyl)-6,7-dimethylchromen-4-one |
InChI |
InChI=1S/C12H13NO2/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-4,6H,5,13H2,1-2H3 |
InChI Key |
SHYNIXLTHJDVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)CN |
Origin of Product |
United States |
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